molecular formula C24H20IP B1587220 Tetraphenylphosphonium iodide CAS No. 2065-67-0

Tetraphenylphosphonium iodide

Cat. No.: B1587220
CAS No.: 2065-67-0
M. Wt: 466.3 g/mol
InChI Key: AEFPPQGZJFTXDR-UHFFFAOYSA-M
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Description

Tetraphenylphosphonium iodide is an organic ionic compound with the chemical formula (C₆H₅)₄P⁺I⁻. It is known for its unique crystallization-induced phosphorescence properties, making it a valuable compound in various scientific applications .

Mechanism of Action

Target of Action

Tetraphenylphosphonium iodide is primarily used as an organic synthesis reagent . It is often used in phosphorization reactions, where it can introduce phosphorus atoms or phosphorus groups .

Mode of Action

The mode of action of this compound is largely based on its role as a reagent in organic synthesis. It interacts with its targets by introducing phosphorus atoms or phosphorus groups, thereby altering the chemical structure of the target .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific reactions it is used in. As a reagent in phosphorization reactions, it can affect pathways where the introduction of phosphorus atoms or groups results in significant downstream effects .

Pharmacokinetics

As a reagent used in laboratory settings, it is typically handled with care to avoid direct contact or inhalation .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is used in. By introducing phosphorus atoms or groups, it can significantly alter the chemical structure of a target molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is a light-sensitive compound and should be stored below +30°C . It is also important to note that this compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium iodide can be synthesized by the reaction of tetraphenylphosphonium chloride with sodium iodide in an aqueous medium. The reaction proceeds as follows:

(C6H5)4PCl+NaI(C6H5)4PI+NaCl(C₆H₅)₄PCl + NaI → (C₆H₅)₄PI + NaCl (C6​H5​)4​PCl+NaI→(C6​H5​)4​PI+NaCl

The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the product will be a new phosphonium salt with a different anion .

Scientific Research Applications

Tetraphenylphosphonium iodide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Tetraphenylphosphonium chloride
  • Tetraphenylphosphonium bromide
  • Tetraphenylphosphonium fluoride

Comparison: Tetraphenylphosphonium iodide is unique among its analogs due to its specific phosphorescent properties and its ability to act as a probe for iodide ions. While other tetraphenylphosphonium salts also exhibit similar ionic interactions, the presence of the iodide ion in this compound enhances its phosphorescent properties and makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

tetraphenylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPPQGZJFTXDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942851
Record name Tetraphenylphosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065-67-0
Record name Tetraphenylphosphonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylphosphonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraphenylphosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraphenylphosphonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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